molecular formula C14H21N B13632995 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole CAS No. 205241-96-9

7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13632995
CAS No.: 205241-96-9
M. Wt: 203.32 g/mol
InChI Key: LXVNOOGOLMSCGE-UHFFFAOYSA-N
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Description

7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the reaction of tert-butyl and dimethyl-substituted precursors under controlled conditions. One common method includes the use of tert-butyl(dimethyl)silyl chloride and a suitable indole precursor in the presence of a base such as sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1H-Indole, 2,3-dihydro-
  • 1H-Indole, 2,3-dimethyl-
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific tert-butyl and dimethyl substitutions, which confer distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Properties

CAS No.

205241-96-9

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

7-tert-butyl-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C14H21N/c1-13(2,3)10-7-6-8-11-12(10)15-9-14(11,4)5/h6-8,15H,9H2,1-5H3

InChI Key

LXVNOOGOLMSCGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC=C2C(C)(C)C)C

Origin of Product

United States

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